molecular formula C26H33NO5 B12207658 (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12207658
M. Wt: 439.5 g/mol
InChI Key: FTAJWFMNFUGUBY-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises a benzofuran core, a dibutylamino group, and a dimethoxybenzylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dibutylamino Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Dimethoxybenzylidene Moiety: This can be done through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: May involve halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which (2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Influencing biochemical pathways to produce desired effects.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO5/c1-5-7-14-27(15-8-6-2)17-20-21(28)13-12-19-24(29)23(32-26(19)20)16-18-10-9-11-22(30-3)25(18)31-4/h9-13,16,28H,5-8,14-15,17H2,1-4H3/b23-16-

InChI Key

FTAJWFMNFUGUBY-KQWNVCNZSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.